7-bromo-6-fluoro-1H-indole 7-bromo-6-fluoro-1H-indole
Brand Name: Vulcanchem
CAS No.: 1000339-62-7
VCID: VC2406330
InChI: InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
SMILES: C1=CC(=C(C2=C1C=CN2)Br)F
Molecular Formula: C8H5BrFN
Molecular Weight: 214.03 g/mol

7-bromo-6-fluoro-1H-indole

CAS No.: 1000339-62-7

Cat. No.: VC2406330

Molecular Formula: C8H5BrFN

Molecular Weight: 214.03 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-6-fluoro-1H-indole - 1000339-62-7

Specification

CAS No. 1000339-62-7
Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
IUPAC Name 7-bromo-6-fluoro-1H-indole
Standard InChI InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
Standard InChI Key REKZBQHRHZATLM-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=CN2)Br)F
Canonical SMILES C1=CC(=C(C2=C1C=CN2)Br)F

Introduction

Chemical Structure and Properties

Structural Information

7-bromo-6-fluoro-1H-indole is a heterocyclic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, featuring bromine and fluorine substituents at specific positions. The compound is characterized by the following identifiers:

ParameterValue
CAS Number1000339-62-7
Molecular FormulaC₈H₅BrFN
Molecular Weight214.03 g/mol
IUPAC Name7-bromo-6-fluoro-1H-indole
InChIInChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
InChIKeyREKZBQHRHZATLM-UHFFFAOYSA-N
SMILESC1=CC(=C(C2=C1C=CN2)Br)F
European Community (EC) Number691-820-3

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid (typically powder or light yellow crystals)
Predicted Density1.750±0.06 g/cm³
Predicted Boiling Point315.9±22.0 °C
Predicted pKa14.73±0.30
StabilityStable under normal temperature and pressure, not volatile at room temperature

Spectroscopic Properties

The predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.96622140.0
[M+Na]⁺235.94816144.2
[M+NH₄]⁺230.99276145.3
[M+K]⁺251.92210144.4
[M-H]⁻211.95166139.4
[M+Na-2H]⁻233.93361143.2
[M]⁺212.95839139.2
[M]⁻212.95949139.2

Synthesis Methods

Laboratory Synthesis

The synthesis of 7-bromo-6-fluoro-1H-indole typically involves halogenation reactions of indole derivatives. According to available literature, several synthetic approaches can be employed:

  • One method involves the introduction of bromine and fluorine substituents into an indole backbone through stepwise halogenation.

  • Electrophilic aromatic substitution reactions can be utilized, where treatment of 6-fluoroindole with N-bromosuccinimide (NBS) in the presence of a suitable catalyst yields the target compound .

  • The synthesis may also involve controlled reaction conditions to ensure regioselective halogenation, with temperature control to prevent over-bromination .

The compound is typically purified through crystallization techniques to obtain the final product with high purity.

Chemical Reactivity

Types of Reactions

7-bromo-6-fluoro-1H-indole can participate in various chemical transformations, including:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions .

  • Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions to form various derivatives .

  • Coupling Reactions: The compound can serve as a substrate in coupling reactions, such as Suzuki or Heck coupling, to generate more complex molecular structures .

Reactivity Parameters

The reactivity of 7-bromo-6-fluoro-1H-indole is influenced by several factors:

  • The presence of bromine at position 7 enhances the electrophilic character at this site

  • The fluorine atom at position 6 affects the electron distribution in the aromatic system

  • The indole N-H group can participate in hydrogen bonding and serve as a nucleophile in certain reactions

Applications

Research Applications

7-bromo-6-fluoro-1H-indole serves various functions in scientific research:

  • Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules .

  • Medicinal Chemistry: The compound is utilized in drug discovery programs as a starting material for developing potential therapeutic agents .

  • Structure-Activity Relationship Studies: Its unique substitution pattern makes it valuable for investigating how structural modifications affect biological activity .

  • Probe Development: The compound can be used to develop chemical probes for studying biological systems .

Industrial Applications

In industrial settings, 7-bromo-6-fluoro-1H-indole finds application as:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic compounds .

  • Pharmaceutical Development: The compound can be incorporated into drug development pipelines for creating novel therapeutics .

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H332Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)

Comparative Analysis

Comparison with Similar Compounds

To better understand the distinctive properties of 7-bromo-6-fluoro-1H-indole, a comparison with related compounds provides valuable insights:

CompoundKey DifferencesEffect on Properties
6-Bromo-1H-indoleLacks fluorine at position 6Different reactivity profile and biological activity
7-Fluoro-1H-indoleLacks bromine at position 7Altered binding properties and chemical reactivity
7-Bromo-5-fluoro-1H-indazoleContains indazole core instead of indoleDifferent pharmacological profile and reactivity
2-Bromo-6-fluoro-1H-indoleDifferent bromine positionDistinct electronic distribution and reactivity

Unique Features

The specific substitution pattern of 7-bromo-6-fluoro-1H-indole contributes to its distinctive properties:

  • Electronic Effects: The combination of electron-withdrawing bromine and highly electronegative fluorine creates a unique electronic environment in the molecule .

  • Steric Considerations: The positioning of substituents influences the molecule's three-dimensional structure and interactions with biological targets .

  • Lipophilicity: The presence of bromine and fluorine enhances the compound's lipophilicity, potentially affecting its membrane permeability and biological distribution .

Future Research Directions

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and selective synthetic routes to 7-bromo-6-fluoro-1H-indole

  • Exploring green chemistry approaches to reduce environmental impact during synthesis

  • Establishing continuous flow processes for scalable production

Biological Evaluation

Additional studies could investigate:

  • Systematic evaluation of the compound's biological activities across various targets

  • Structure-activity relationship studies to optimize biological properties

  • Potential applications in drug discovery programs targeting specific diseases

Material Science Applications

Emerging research areas might include:

  • Exploration of the compound's potential in organic electronics

  • Investigation of its fluorescence properties for sensing applications

  • Development of novel materials incorporating this structural motif

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